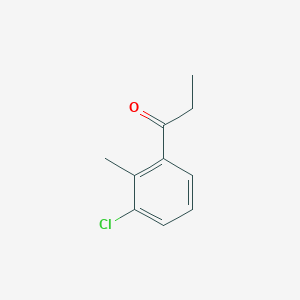
4-(2,5-Dimethylphenyl)-2-methylbutan-2-ol
説明
4-(2,5-Dimethylphenyl)-2-methylbutan-2-ol is an organic compound belonging to the class of phenylbutanols. It features a phenyl ring substituted with two methyl groups at positions 2 and 5, and a butan-2-ol moiety with a methyl group at the second carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation of 2,5-dimethylphenol with isobutene in the presence of an acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, followed by electrophilic aromatic substitution.
Hydroboration-Oxidation: Another method involves the hydroboration of 2,5-dimethylphenylboronic acid followed by oxidation. This route provides a more environmentally friendly alternative to traditional methods.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. Advanced purification techniques, such as column chromatography, are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation: 4-(2,5-Dimethylphenyl)-2-methylbutanone and 4-(2,5-Dimethylphenyl)-2-methylbutanoic acid.
Reduction: 4-(2,5-Dimethylphenyl)-2-methylbutane.
Substitution: Halogenated derivatives and alkylated products.
科学的研究の応用
4-(2,5-Dimethylphenyl)-2-methylbutan-2-ol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 4-(2,5-Dimethylphenyl)-2-methylbutan-2-ol exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes through hydrogen bonding and hydrophobic interactions. The molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
2,5-Dimethylphenol: Similar in structure but lacks the butan-2-ol moiety.
2-Methylbutan-2-ol: Lacks the phenyl ring substitution.
4-(2,5-Dimethylphenyl)-2-butanol: Similar but with a different position of the hydroxyl group.
Uniqueness: 4-(2,5-Dimethylphenyl)-2-methylbutan-2-ol is unique due to its specific substitution pattern, which influences its reactivity and applications. Its phenyl ring and butan-2-ol moiety provide distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10-5-6-11(2)12(9-10)7-8-13(3,4)14/h5-6,9,14H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIUBXQMBOSKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296198 | |
| Record name | α,α,2,5-Tetramethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87077-30-3 | |
| Record name | α,α,2,5-Tetramethylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87077-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α,2,5-Tetramethylbenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Methyl-(3-methyl-benzyl)-amino]-ethanol](/img/structure/B7848125.png)
![2-[Methyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7848127.png)











